molecular formula C6H9ClO2 B2609686 1-(Chloromethyl)cyclobutane-1-carboxylic acid CAS No. 2384729-20-6

1-(Chloromethyl)cyclobutane-1-carboxylic acid

Cat. No. B2609686
CAS RN: 2384729-20-6
M. Wt: 148.59
InChI Key: QCPXASOTOQBZIB-UHFFFAOYSA-N
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Description

1-(Chloromethyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C6H9ClO2 . It has a molecular weight of 148.59 . The compound is characterized by a cyclobutane ring, which is a type of cycloalkane . Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring .


Molecular Structure Analysis

The structure of this compound involves a cyclobutane ring, which is a four-membered ring of carbon atoms . The compound also contains a chloromethyl group (-CH2Cl) and a carboxylic acid group (-COOH), both attached to the cyclobutane ring . Cyclobutane rings are not flat but slightly bent, which helps to reduce angle strain .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 148.59 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Enantioselective Synthesis and Structural Studies

  • Stereocontrolled Synthesis: Researchers have developed enantioselective synthetic methods for derivatives of cyclobutane amino acids, showcasing their potential in creating rigid peptidomimetics with defined three-dimensional structures. These compounds demonstrate strong intramolecular hydrogen bonding, leading to highly rigid molecules, which is significant for designing peptidomimetics and other biologically active molecules (Izquierdo et al., 2005).

Polymer Chemistry

  • Ring-Opening Metathesis Polymerization (ROMP): 1-Substituted cyclobutene derivatives have been studied as substrates for ROMP, revealing the nuanced effects of various substituents on the polymerization process. This research underlines the versatility of cyclobutane derivatives in synthesizing polymers with specific structural and stereochemical properties (Song et al., 2010).

Novel Amino Acids and Peptidomimetics

  • Cyclobutane Amino Acids in Peptidomimetics: The synthesis and incorporation of cyclobutane-derived amino acids into peptides have been explored to enhance peptide rigidity and stability. These constrained amino acids are used to mimic natural peptide structures, potentially offering novel therapeutic agents with improved bioactivity and stability (Gauzy et al., 2004).

Radiotracers and Imaging Agents

  • PET Tracers: Cyclobutane derivatives have been synthesized for use as PET imaging agents, such as the fluorine-18 labeled FACBC, which shows promise in tumor imaging due to its selective uptake in tumor cells. This application underscores the potential of cyclobutane derivatives in diagnostic medicine (Shoup & Goodman, 1999).

properties

IUPAC Name

1-(chloromethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c7-4-6(5(8)9)2-1-3-6/h1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPXASOTOQBZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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